molecular formula C14H22ClNO B1451089 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride CAS No. 1185028-29-8

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride

Cat. No.: B1451089
CAS No.: 1185028-29-8
M. Wt: 255.78 g/mol
InChI Key: OJULJCJPKOWPST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy and dimethylphenyl group, contributing to its lipophilicity and ability to cross biological membranes. Its molecular formula is C15H22ClN and it has a molecular weight of approximately 265.80 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as an inhibitor of the presynaptic choline transporter (CHT), which plays a crucial role in acetylcholine synthesis. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine ring and the aromatic substituents can significantly influence the compound's potency as a CHT inhibitor. For instance, variations in the position and type of substituents on the aromatic ring have been shown to affect binding affinity and selectivity towards CHT .

In Vitro Studies

In vitro studies have shown that this compound exhibits potent inhibitory activity against CHT at concentrations as low as 100 nM. These studies also indicated that the compound functions through noncompetitive inhibition mechanisms .

In Vivo Studies

Animal model studies have further validated the effectiveness of this compound in enhancing cognitive functions by modulating cholinergic activity. Behavioral assays demonstrated improvements in memory and learning tasks following administration of the compound .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPotency (nM)Selectivity
This compoundCHT Inhibition100High
ML352 (related compound)CHT Inhibition100Moderate
Other piperidine derivativesVariousVariesLow to Moderate

Research Findings

Recent research has highlighted various applications for this compound beyond cholinergic modulation. Studies suggest potential anti-inflammatory properties and effects on other neurotransmitter systems, indicating a broader therapeutic profile .

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJULJCJPKOWPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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